N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

Catalog No.
S3159546
CAS No.
863588-42-5
M.F
C16H15N3OS
M. Wt
297.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyra...

CAS Number

863588-42-5

Product Name

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

IUPAC Name

2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide

Molecular Formula

C16H15N3OS

Molecular Weight

297.38

InChI

InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20)

InChI Key

DIEZWCAJEOKNKM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3

Solubility

not available

Application in Medicinal Chemistry

Summary of the Application: : The compound is a thiazole derivative, which is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties. Thiazole derivatives have been found to have antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs .

Methods of Application or Experimental Procedures: : The compound is synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structures of the newly synthesized compound were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .

Results or Outcomes: : The compound has been shown to be useful in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . The anticancer efficacy of compounds against MCF-7, a breast cancer cell line, was also compared to the standard anticancer drug doxorubicin .

Application in Organic Chemistry

Summary of the Application: : The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives .

Results or Outcomes: : The compound has been shown to be useful in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors .

Application in Biochemistry

Summary of the Application: : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Methods of Application or Experimental Procedures: : The compound was synthesized and its structure was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . It was then tested for PI3K inhibitory activity .

Results or Outcomes: : The compound showed potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Application in Antimicrobial Research

Summary of the Application: : Thiazole derivatives, including the compound , have been found to have diverse biological activities, including antimicrobial properties . They have been tested against various bacterial and fungal strains .

Methods of Application or Experimental Procedures: : The compound was synthesized and then tested for its antimicrobial activity using the broth microdilution method .

Results or Outcomes: : The compound showed promising antimicrobial activity against various bacterial and fungal strains .

Application in Material Science

Methods of Application or Experimental Procedures: : The compound is synthesized and then used in the construction of MOFs through coordination with metal ions .

Results or Outcomes: : The resulting MOFs exhibit unique properties such as high porosity and tunable functionality, making them suitable for various applications in material science .

Application in Antifungal Research

Summary of the Application: : Thiazole derivatives, including the compound , have been found to have antifungal properties. They have been tested against various fungal strains .

Methods of Application or Experimental Procedures: : The compound was synthesized and then tested for its antifungal activity using the broth microdilution method .

Results or Outcomes: : The compound showed promising antifungal activity against various fungal strains .

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a synthetic compound characterized by a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and an isobutyramide functional group. This structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. The thiazolo[5,4-b]pyridine scaffold is known for its versatility in forming derivatives that exhibit significant biological activity, particularly in cancer therapeutics.

There is no current information on the mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide). However, related thiazolopyridines have been investigated for their potential to inhibit enzymes like PI3K, which play a role in cell signaling pathways [].

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to hazardous waste regulations (if applicable).
Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the amide can undergo nucleophilic attack, allowing for modifications that enhance biological activity.
  • Functionalization: The thiazolo[5,4-b]pyridine ring can be further functionalized at various positions to create derivatives with tailored properties.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been studied for its potential as a c-KIT inhibitor. c-KIT is a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors. Research indicates that derivatives of thiazolo[5,4-b]pyridine can effectively inhibit c-KIT activity, potentially overcoming resistance to existing therapies like imatinib. The compound's structural features allow it to interact with specific binding sites on the c-KIT protein, influencing its activation state and downstream signaling pathways .

Synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves several steps:

  • Formation of Thiazolo[5,4-b]pyridine: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Coupling Reaction: The thiazolo[5,4-b]pyridine derivative is then coupled with a phenyl group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
  • Isobutyramide Addition: Finally, the isobutyramide moiety is introduced through acylation or amidation reactions.

These methods ensure high yields and purity of the final product .

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide shows promise in:

  • Cancer Therapy: As a potential treatment for cancers associated with c-KIT mutations.
  • Drug Development: Serving as a lead compound for further modifications to enhance efficacy and reduce side effects.
  • Biochemical Research: Investigating the role of c-KIT in cellular signaling pathways and drug resistance mechanisms.

Studies have demonstrated that N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide interacts selectively with c-KIT mutants. These interactions are characterized by:

  • Binding Affinity: The compound exhibits high binding affinity towards c-KIT compared to other kinases.
  • Selectivity: It shows a favorable selectivity profile against non-target kinases, minimizing off-target effects .

Several compounds share structural similarities with N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
6rThiazolo[5,4-b]pyridine derivativeHigher enzymatic activity against c-KITFunctionalized at the 6-position
ImatinibTyrosine kinase inhibitorEffective against c-KIT positive tumorsEstablished clinical use
SunitinibMulti-targeted receptor tyrosine kinase inhibitorBroad-spectrum anti-cancer activityTargets multiple kinases including VEGFR

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide stands out due to its unique combination of structural features and targeted biological activity against specific c-KIT mutations.

XLogP3

3.5

Dates

Modify: 2023-08-18

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